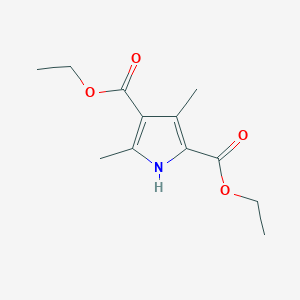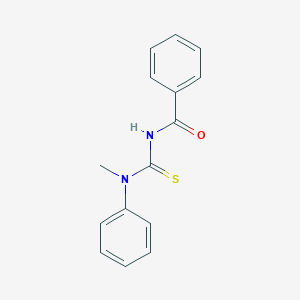
1-Tert-butyl-2,4-dinitrobenzene
Übersicht
Beschreibung
1-Tert-butyl-2,4-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4. It is a derivative of benzene, where two nitro groups are substituted at the 2 and 4 positions, and a tert-butyl group is substituted at the 1 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2,4-dinitrobenzene can be synthesized through the nitration of 1-tert-butylbenzene. The nitration process involves the reaction of 1-tert-butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The reaction conditions are as follows:
Reactants: 1-tert-butylbenzene, concentrated nitric acid, concentrated sulfuric acid
Temperature: 0-5°C
Reaction Time: 1-2 hours
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is continuously stirred and cooled to maintain the desired temperature. After the reaction, the product is separated and purified through crystallization or distillation.
Analyse Chemischer Reaktionen
1-Tert-butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the benzene ring are strong electron-withdrawing groups, making the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction is facilitated by the electron-withdrawing nature of the nitro groups.
Major Products Formed:
Reduction Products: 1-tert-butyl-2,4-diaminobenzene
Substitution Products: 1-tert-butyl-2,4-dialkoxybenzene, 1-tert-butyl-2,4-diaminobenzene
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2,4-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of high-energy materials and explosives due to its nitro groups.
Analytical Chemistry: It serves as a reference standard in analytical methods for the detection and quantification of nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring are highly electron-withdrawing, making the compound reactive towards nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-2,4-dinitrobenzene can be compared with other nitrobenzene derivatives:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of a tert-butyl group. It is less sterically hindered and more reactive towards nucleophiles.
1-Methyl-2,4-dinitrobenzene: Contains a methyl group instead of a tert-butyl group. It is less bulky and has different reactivity and selectivity in chemical reactions.
1,3-Dinitrobenzene: Lacks the tert-butyl group, making it more reactive towards electrophilic aromatic substitution reactions.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the electron-withdrawing effects of the nitro groups, which influence its reactivity and selectivity in various chemical reactions.
Eigenschaften
IUPAC Name |
1-tert-butyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPARRRRVEGBOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285863 | |
| Record name | 1-tert-butyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-54-7 | |
| Record name | NSC43037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)


![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

